4-(Piperidin-1-yl)benzene-1-diazonium
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Overview
Description
4-(Piperidin-1-yl)benzene-1-diazonium is an organic compound that features a diazonium group attached to a benzene ring, which is further substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)benzene-1-diazonium typically involves the diazotization of 4-(Piperidin-1-yl)aniline. The process begins with the preparation of 4-(Piperidin-1-yl)aniline, which can be synthesized through the nucleophilic aromatic substitution of 4-chloronitrobenzene with piperidine, followed by reduction of the nitro group to an amine. The diazotization reaction is then carried out by treating 4-(Piperidin-1-yl)aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the diazotization process.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)benzene-1-diazonium undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic media with the corresponding nucleophile.
Coupling Reactions: Often performed in alkaline conditions with phenols or amines.
Reduction Reactions: Commonly use reducing agents like sodium sulfite or stannous chloride.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated benzene derivatives.
Coupling Reactions: Azo compounds with vibrant colors, useful in dye manufacturing.
Reduction Reactions: 4-(Piperidin-1-yl)aniline.
Scientific Research Applications
4-(Piperidin-1-yl)benzene-1-diazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with various biomolecules.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)benzene-1-diazonium primarily involves its diazonium group, which can undergo electrophilic substitution reactions. The diazonium group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various substituted benzene derivatives. In biological systems, it may interact with nucleophilic sites on proteins and nucleic acids, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Morpholin-4-yl)benzene-1-diazonium
- 4-(Pyrrolidin-1-yl)benzene-1-diazonium
- 4-(Piperidin-1-yl)benzene-1-sulfonyl chloride
Uniqueness
4-(Piperidin-1-yl)benzene-1-diazonium is unique due to the presence of the piperidine moiety, which imparts distinct steric and electronic properties compared to other diazonium compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Properties
CAS No. |
46313-41-1 |
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Molecular Formula |
C11H14N3+ |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
4-piperidin-1-ylbenzenediazonium |
InChI |
InChI=1S/C11H14N3/c12-13-10-4-6-11(7-5-10)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2/q+1 |
InChI Key |
OWJOUAQWZXIVJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)[N+]#N |
Origin of Product |
United States |
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